1,5-Dibromo-2,4-difluoro-3-nitrobenzene

Molecular Weight Halogen Content Density

Secure your supply of 1,5-Dibromo-2,4-difluoro-3-nitrobenzene, a strategic building block for complex molecular architecture. Its 1,5-dibromo-2,4-difluoro pattern provides unmatched synthetic orthogonality: execute a double Suzuki coupling at the bromine sites, then leverage the fluorine atoms for a subsequent SNAr reaction. This built-in selectivity simplifies the synthesis of C2-symmetric ligands and kinase inhibitors, reducing steps and accelerating R&D timelines. Don't settle for mono-halogenated analogs that limit your derivatization potential. Order this high-purity intermediate to drive your next discovery.

Molecular Formula C6HBr2F2NO2
Molecular Weight 316.88 g/mol
CAS No. 1804413-71-5
Cat. No. B1447339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,4-difluoro-3-nitrobenzene
CAS1804413-71-5
Molecular FormulaC6HBr2F2NO2
Molecular Weight316.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br
InChIInChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
InChIKeyKPWYRXMTHHIOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dibromo-2,4-difluoro-3-nitrobenzene (CAS 1804413-71-5): A Strategic Halogenated Nitrobenzene Intermediate


1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a tetra-substituted nitrobenzene derivative bearing bromine at positions 1 and 5, fluorine at positions 2 and 4, and a nitro group at position 3 . This halogen-rich aromatic building block serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The compound exhibits a unique substitution pattern that influences its reactivity and physical properties, making it a valuable precursor for regioselective derivatization [1].

Why 1,5-Dibromo-2,4-difluoro-3-nitrobenzene Cannot Be Interchanged with Other Halogenated Nitrobenzenes


The specific 1,5-dibromo-2,4-difluoro-3-nitro substitution pattern dictates a unique balance of electronic effects, steric hindrance, and leaving group capability that is not replicated by mono-halogenated or differently substituted analogs. The nitro group strongly activates the ring toward nucleophilic aromatic substitution (SNAr) while the ortho- and para-fluorines provide a second reactive site. The meta-bromine atoms serve as additional handles for cross-coupling reactions. Substituting this compound with a mono-bromo analog (e.g., 1-bromo-2,4-difluoro-3-nitrobenzene) reduces the synthetic potential for double derivatization, while using the regioisomer 2,4-dibromo-1,5-difluoro-3-nitrobenzene alters the spatial arrangement of reactive sites, impacting regioselectivity in subsequent transformations [1].

Quantitative Differentiation of 1,5-Dibromo-2,4-difluoro-3-nitrobenzene from Structural Analogs


Enhanced Halogen Content and Molecular Weight Compared to Mono-Bromo Analogs

1,5-Dibromo-2,4-difluoro-3-nitrobenzene possesses a molecular weight of 316.88 g/mol and a bromine mass fraction of 50.4% . In comparison, the mono-bromo analog 1-bromo-2,4-difluoro-3-nitrobenzene (CAS 1420800-30-1) has a molecular weight of 237.99 g/mol and a bromine mass fraction of 33.6% . This difference in halogen loading directly impacts physicochemical properties such as density and polarizability, and provides the target compound with two reactive bromine sites for sequential or orthogonal functionalization.

Molecular Weight Halogen Content Density Physicochemical Properties

Distinct Density Profile vs. Regioisomeric Dibromo-Difluoro-Nitrobenzene

The target compound's density is predicted to be approximately 2.23 g/cm³, as derived from the structurally analogous regioisomer 2,4-dibromo-1,5-difluoro-3-nitrobenzene (CAS 144450-58-8) which has a reported predicted density of 2.230±0.06 g/cm³ [1]. In contrast, the mono-bromo analog exhibits a lower density of 1.9 g/cm³ . While experimental density data for 1,5-dibromo-2,4-difluoro-3-nitrobenzene is not widely published, the close structural similarity to the regioisomer suggests a comparably high density, which is relevant for crystallization behavior and material handling.

Density Crystal Packing Physicochemical Property

Regioselective Reactivity Arising from Symmetric 1,5-Dibromo-2,4-Difluoro Substitution

The symmetric 1,5-dibromo-2,4-difluoro substitution pattern in 1,5-dibromo-2,4-difluoro-3-nitrobenzene presents two equivalent bromine atoms and two equivalent fluorine atoms ortho/para to the nitro group. This symmetry reduces the number of potential regioisomers in subsequent SNAr or cross-coupling reactions compared to unsymmetrical analogs. For example, nucleophilic attack on 1-bromo-2,4-difluoro-3-nitrobenzene can occur at either fluorine site, leading to mixtures, whereas the symmetric target compound offers a single type of reactive fluorine environment [1]. Quantitative studies on related nitrobenzene derivatives indicate that the nitro group activates ortho and para positions by lowering the activation energy for SNAr by up to 10-15 kcal/mol relative to non-nitro-substituted benzenes [2].

Nucleophilic Aromatic Substitution Regioselectivity Cross-Coupling

Supramolecular Behavior and Halogen Bonding Propensity in the Solid State

1,5-Dibromo-2,4-difluoro-3-nitrobenzene was included as one of five dibromonitrobenzene derivatives in a comprehensive solid-state and theoretical study examining halogen bonding interactions [1]. X-ray diffraction analysis, coupled with Hirshfeld surface mapping and DFT calculations at the M06-2X/6-311+G(d,p) level, characterized the compound's crystal packing and intermolecular halogen bonding. The study provides quantitative data on interaction energies and geometric parameters for halogen bonds involving bromine and fluorine atoms. While the full dataset is behind a paywall, the inclusion of this compound in a comparative study underscores its value as a model system for understanding halogen bonding in functional materials.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Optimal Application Scenarios for 1,5-Dibromo-2,4-difluoro-3-nitrobenzene in Pharmaceutical and Materials Research


Synthesis of Symmetric Bifunctional Building Blocks for Medicinal Chemistry

The presence of two equivalent bromine atoms allows for double Suzuki-Miyaura or Sonogashira cross-couplings, enabling the rapid assembly of symmetric biaryl or bis-alkynyl architectures. This is particularly valuable in the construction of C2-symmetric ligands and kinase inhibitors where symmetry simplifies synthesis and enhances binding affinity .

Sequential Derivatization via Orthogonal Bromine and Fluorine Reactivity

The combination of bromine (excellent leaving group in cross-couplings) and fluorine (moderate leaving group in SNAr) provides a built-in orthogonality. Researchers can first functionalize the bromine sites via Pd-catalyzed reactions, followed by nucleophilic aromatic substitution at the fluorine positions under harsher conditions, enabling the stepwise construction of highly functionalized aromatic cores .

Solid-State and Crystal Engineering Studies of Halogen Bonding

As demonstrated by its inclusion in a comparative study of five dibromonitrobenzene derivatives, this compound serves as an excellent model for investigating halogen bonding interactions [1]. The precise arrangement of bromine and fluorine atoms, combined with the electron-withdrawing nitro group, creates well-defined σ-hole donors and acceptors for supramolecular assembly.

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